molecular formula C19H29N5O2 B5564204 N-isopropyl-8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide

N-isopropyl-8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide

Cat. No. B5564204
M. Wt: 359.5 g/mol
InChI Key: FWNWGSXCESKKMR-UHFFFAOYSA-N
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Description

N-isopropyl-8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide is a useful research compound. Its molecular formula is C19H29N5O2 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.23212518 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Chiral Spiroacetals

Chiral spiroacetals, including structures similar to N-isopropyl-8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide, are synthesized from carbohydrates, showcasing their significance in generating complex molecular architectures. This process involves photolysis and spirocyclization reactions, highlighting the compound's utility in creating enantiomerically enriched structures from simple sugars (Martín, Salazar, & Suárez, 1995).

Development of Diazaspirocycles

The microwave-assisted synthesis of diazaspirocycles, such as 3,9-diazaspiro[5.5]undecanes and 2,9-diazaspiro[5.5]undecanes, utilizes primary amines and resin-bound bismesylates. This method underscores the compound's role in generating nitrogen-containing spirocyclic frameworks, crucial for medicinal chemistry and material science applications (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

Antitumor and Antimicrobial Applications

Compounds derived from this compound exhibit potential antitumor and antimicrobial activities. Synthesized enaminones and their reactions with various reagents result in novel N-arylpyrazole-containing structures, indicating the compound's significance in developing new therapeutic agents (Riyadh, 2011).

Electrochemical Studies

The electrochemical behavior of related 1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has been explored, with findings relevant to the synthesis of oxamic acids and alcohols through electrolytic oxidation and reduction processes. These studies demonstrate the compound's potential in electrochemical applications and organic synthesis (Abou-Elenien, Aboutabl, Sherin, & Fahmy, 1991).

Advancements in Heterocyclic Chemistry

The compound has also been pivotal in the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-diene derivatives, showcasing its utility in constructing complex heterocyclic systems that are challenging to achieve through conventional methods. This application underscores its importance in advancing heterocyclic chemistry and facilitating the synthesis of novel heterocycles (Farag, Elkholy, & Ali, 2008).

properties

IUPAC Name

2-[(5-methylpyrazin-2-yl)methyl]-3-oxo-N-propan-2-yl-2,8-diazaspiro[5.5]undecane-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-14(2)22-18(26)23-8-4-6-19(12-23)7-5-17(25)24(13-19)11-16-10-20-15(3)9-21-16/h9-10,14H,4-8,11-13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNWGSXCESKKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CN2CC3(CCCN(C3)C(=O)NC(C)C)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.